molecular formula C11H16O3 B2655509 Ethyl 3-oxobicyclo[3.2.1]octane-8-carboxylate CAS No. 172288-92-5

Ethyl 3-oxobicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B2655509
CAS No.: 172288-92-5
M. Wt: 196.246
InChI Key: QVYFFPUIYTWOGQ-UHFFFAOYSA-N
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Description

Ethyl 3-oxobicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound with the molecular formula C11H16O3. It is characterized by a bicyclo[3.2.1]octane core structure, which is a common motif in organic chemistry due to its rigidity and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-oxobicyclo[3.2.1]octane-8-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Diels-Alder reaction followed by esterification. The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxobicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Ethyl 3-oxobicyclo[3.2.1]octane-8-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-oxobicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-oxobicyclo[3.2.1]octane-8-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and potential biological activity. Its bicyclic core provides rigidity and stability, making it a valuable scaffold in various chemical and pharmaceutical applications .

Properties

IUPAC Name

ethyl 3-oxobicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-2-14-11(13)10-7-3-4-8(10)6-9(12)5-7/h7-8,10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYFFPUIYTWOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CCC1CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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